3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Description
3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-8-5-13(10-19(18)28-2)21(26)23-15-6-7-16-17(11-15)25-20(24-16)14-4-3-9-22-12-14/h3-12H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
DDKDAPUQKRHTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example, a related benzimidazole compound was shown to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin and chloromycin against Staphylococcus aureus and other pathogens .
Antiviral Activity
Benzimidazole derivatives have also been explored for their antiviral properties, particularly against Hepatitis C virus (HCV). Compounds in this class have shown promising results in inhibiting HCV non-structural proteins, which are crucial for viral replication . The specific mechanism of action often involves interference with viral protein synthesis or replication processes.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Certain benzimidazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways . This suggests potential therapeutic applications in treating inflammatory conditions.
Table 1: Summary of Pharmacological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Benzimidazole derivatives | Effective against S. aureus, MIC = 2 μg/ml |
| Antiviral | Benzimidazole analogs | Inhibition of HCV NS5A with EC50 < 0.03 nM |
| Anti-inflammatory | Various benzimidazole derivatives | Significant COX inhibition, IC50 values reported |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(pyridin-4-yl)benzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
- 3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
Uniqueness
3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct biological activities.
Biological Activity
3,4-Dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that integrates a benzimidazole moiety, a pyridine ring, and a substituted phenyl group. This structural configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The exploration of its biological activity is critical for understanding its pharmacological potential.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Structural Features
- Benzimidazole Ring : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
- Pyridine Ring : Contributes to the compound's lipophilicity and enhances its interaction with biological targets.
- Dimethoxy Substituent : Increases solubility and may influence the compound’s bioavailability.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and pyridine derivatives often exhibit significant biological activities. The specific biological profile of 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is yet to be fully elucidated but holds promise based on the activity of structurally similar compounds.
Potential Activities
-
Anticancer Activity :
- Similar compounds have shown significant inhibitory effects on various cancer cell lines. For instance, benzamide derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
- The compound's structure suggests potential for inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study on related benzimidazole derivatives reported significant anticancer activity against the A549 cell line, with some compounds exhibiting IC50 values below 10 µM . This suggests that 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide may also exhibit similar potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide Derivative A | A549 | 5.85 |
| Benzamide Derivative B | MCF-7 | 4.53 |
| 3,4-Dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide | TBD | TBD |
Case Study 2: Antimicrobial Activity
Research on structurally analogous compounds has indicated effective inhibition against various pathogens. For example, certain benzimidazole derivatives exhibited MIC values in the low micromolar range against Gram-positive bacteria .
The precise mechanism of action for 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide remains to be fully characterized. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or microbial metabolism.
- Receptor Interaction : It may interact with specific cellular receptors or transporters, influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
